molecular formula C16H19F3N4O2 B2603838 3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine CAS No. 2199036-69-4

3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B2603838
CAS No.: 2199036-69-4
M. Wt: 356.349
InChI Key: JCBORGZHGKIKEI-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine is a complex organic compound featuring a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a trifluoromethyl-oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Piperidine Derivative Synthesis: : The piperidine ring is introduced by reacting the oxadiazole intermediate with a suitable piperidine derivative. This step often involves nucleophilic substitution reactions under basic conditions.

  • Methoxypyridine Formation: : The final step involves the coupling of the piperidine-oxadiazole intermediate with 3-methyl-2-methoxypyridine. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, using palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine ring, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group or the methoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-oxadiazole derivatives with biological macromolecules. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medically, this compound has potential applications in drug discovery, particularly in the design of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for the development of drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-oxadiazole moiety is known to enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The methoxy group on the pyridine ring may influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]benzene
  • 3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]thiophene

Uniqueness

Compared to similar compounds, 3-Methyl-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyridine offers a unique combination of structural features that enhance its reactivity and potential applications. The presence of the pyridine ring, in particular, provides additional sites for functionalization and interaction with biological targets, making it a versatile compound for various scientific and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O2/c1-11-3-2-6-20-14(11)24-10-12-4-7-23(8-5-12)9-13-21-22-15(25-13)16(17,18)19/h2-3,6,12H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBORGZHGKIKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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